molecular formula C11H9NO5 B14016746 Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate CAS No. 104862-12-6

Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate

Cat. No.: B14016746
CAS No.: 104862-12-6
M. Wt: 235.19 g/mol
InChI Key: LSWHLFZARMRMQR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate typically involves the following steps :

    Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.

    Formation of Benzofuran Ring: The starting material is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.

    Methylation: The ethyl ester is then methylated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: Methyl 3-methyl-5-aminobenzofuran-2-carboxylate.

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Methyl 3-carboxy-5-nitrobenzofuran-2-carboxylate.

Scientific Research Applications

Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways . For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives :

    Methyl 5-nitrobenzofuran-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.

    Ethyl 3-methyl-5-nitrobenzofuran-2-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.

    Methyl 3-methylbenzofuran-2-carboxylate: Lacks the nitro group at the 5-position.

The presence of the nitro group and the methyl group at specific positions in this compound contributes to its unique chemical and biological properties.

Properties

CAS No.

104862-12-6

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

methyl 3-methyl-5-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9NO5/c1-6-8-5-7(12(14)15)3-4-9(8)17-10(6)11(13)16-2/h3-5H,1-2H3

InChI Key

LSWHLFZARMRMQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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